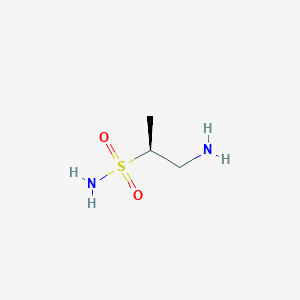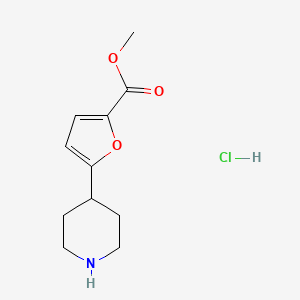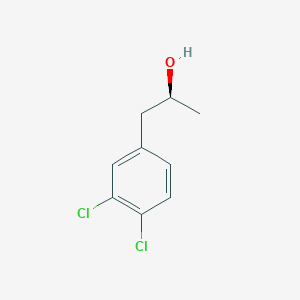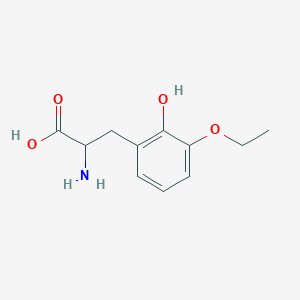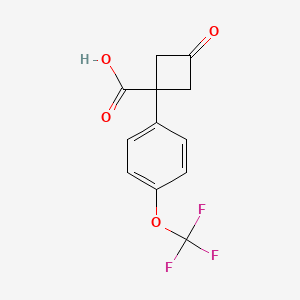![molecular formula C10H16O2 B15319440 2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
2-{Spiro[2.5]octan-6-yl}aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Spiro[2.5]octan-6-yl}acetic acid is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Spiro[2.5]octan-6-yl}acetic acid typically involves the formation of the spirocyclic structure followed by the introduction of the acetic acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of 2-{Spiro[2.5]octan-6-yl}acetic acid would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-{Spiro[2.5]octan-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-{Spiro[2.5]octan-6-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{Spiro[2.5]octan-6-yl}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- Spiro[2.4]heptane-1-carboxylic acid
- Spiro[3.5]nonane-2-carboxylic acid
- Spiro[4.5]decane-3-carboxylic acid
Comparison: 2-{Spiro[2.5]octan-6-yl}acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-spiro[2.5]octan-6-ylacetic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)7-8-1-3-10(4-2-8)5-6-10/h8H,1-7H2,(H,11,12) |
Clave InChI |
HSJBLRGYRIPHCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CC(=O)O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


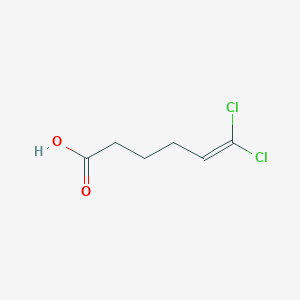

![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
